3,5-Difluorobenzyl chloride

Overview

Description

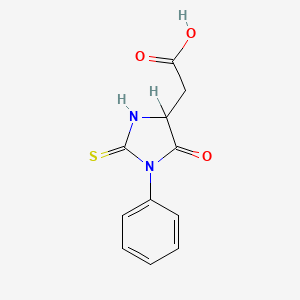

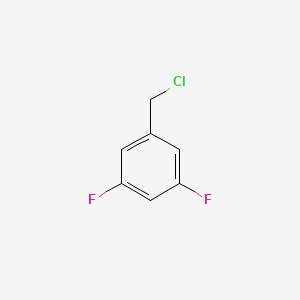

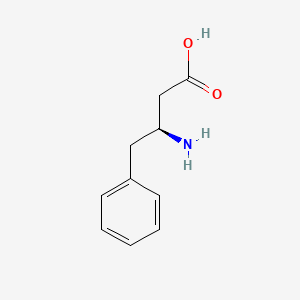

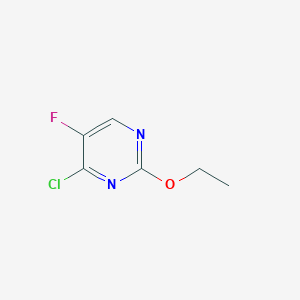

3,5-Difluorobenzyl chloride is a chemical compound with the CAS Number: 220141-71-9 . It has a molecular weight of 162.57 and its IUPAC name is 1-(chloromethyl)-3,5-difluorobenzene . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for 3,5-Difluorobenzyl chloride is 1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a chloromethyl group attached to it.Physical And Chemical Properties Analysis

3,5-Difluorobenzyl chloride is a liquid at ambient temperature . It has a flash point of 82/22mm .Scientific Research Applications

Organic Synthesis

3,5-Difluorobenzyl chloride is a valuable reagent in organic synthesis. It serves as a benzylating agent, introducing the 3,5-difluorobenzyl group into various substrates. This can significantly alter the physical and chemical properties of molecules, such as increasing their lipophilicity or modifying their electronic characteristics . Its use in the synthesis of complex organic compounds, particularly those with medicinal properties, is of great interest to researchers.

Pharmaceutical Research

In pharmaceutical research, 3,5-Difluorobenzyl chloride is used to synthesize intermediates that are crucial for developing new drugs. Its incorporation into molecules can enhance their ability to interact with biological targets, potentially leading to the discovery of new therapeutic agents . The compound’s role in the synthesis of bioactive molecules makes it an important tool in drug discovery and development.

Material Science

The compound’s utility extends to material science, where it is used to modify the surface properties of materials. For instance, it can be employed in the synthesis of polymers with specific fluorinated side chains, which can impart desirable qualities like resistance to solvents and thermal stability .

Analytical Chemistry

In analytical chemistry, 3,5-Difluorobenzyl chloride is used as a derivatization agent to improve the detectability and measurement of various compounds. By attaching the 3,5-difluorobenzyl group to other molecules, their volatility or response in analytical techniques like gas chromatography can be enhanced, allowing for more accurate and sensitive analysis .

Agrochemical Research

This compound is also explored in agrochemical research for the synthesis of novel pesticides and herbicides. The introduction of fluorine atoms through the 3,5-difluorobenzyl moiety can lead to the development of agrochemicals with improved activity and selectivity .

Environmental Science

In environmental science, 3,5-Difluorobenzyl chloride can be used to study the degradation of fluorinated compounds in the environment. Understanding how such compounds break down can inform the development of more environmentally friendly materials and help assess the long-term impact of fluorinated compounds on ecosystems .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzyl chlorides, in general, are reactive and can interact with a variety of biological targets, including proteins and nucleic acids .

Mode of Action

These compounds are known to undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile . This reaction can lead to the formation of new covalent bonds with biological targets, potentially altering their function .

Biochemical Pathways

Given its reactivity, it can be speculated that it may interfere with multiple pathways, depending on the specific nucleophiles it encounters within the biological system .

Pharmacokinetics

Due to its small size and lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

Given its reactivity, it is likely to form covalent bonds with various biomolecules, potentially leading to changes in their function .

Action Environment

The action of 3,5-Difluorobenzyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as this can influence the availability of nucleophiles for substitution reactions . Additionally, its stability may be affected by temperature and light exposure .

properties

IUPAC Name |

1-(chloromethyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGSMSFVLAAOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371730 | |

| Record name | 3,5-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzyl chloride | |

CAS RN |

220141-71-9 | |

| Record name | 3,5-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)

![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)